5-Methoxy-2-methylbenzenesulfonyl chloride
Description
5-Methoxy-2-methylbenzenesulfonyl chloride is a benzene derivative featuring a sulfonyl chloride group (-SO₂Cl) at position 1, a methyl group (-CH₃) at position 2, and a methoxy group (-OCH₃) at position 5. This compound belongs to the aryl sulfonyl chloride family, which is widely utilized in organic synthesis, particularly as an intermediate in pharmaceuticals, agrochemicals, and materials science. Sulfonyl chlorides are reactive electrophiles, enabling facile nucleophilic substitutions to form sulfonamides, sulfonate esters, or other functionalized derivatives.
Properties
IUPAC Name |
5-methoxy-2-methylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO3S/c1-6-3-4-7(12-2)5-8(6)13(9,10)11/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTGBTMFXIKYZFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
861374-10-9 | |
| Record name | 5-methoxy-2-methylbenzene-1-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
5-Methoxy-2-methylbenzenesulfonyl chloride (CAS No. 861374-10-9) is a sulfonyl chloride compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and applications in drug development, supported by relevant data tables and research findings.
Chemical Structure and Synthesis
This compound features a methoxy group (-OCH₃) and a sulfonyl chloride group (-SO₂Cl) attached to a methyl-substituted benzene ring. The synthesis typically involves the reaction of 5-methoxy-2-methylbenzenesulfonic acid with thionyl chloride, leading to the formation of the sulfonyl chloride derivative.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antimicrobial Activity : Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. Compounds similar to this compound have shown efficacy against various bacterial strains, making them potential candidates for antibiotic development.
- Inhibition of Enzymatic Activity : The compound may serve as an inhibitor for specific enzymes, particularly carbonic anhydrases, which play crucial roles in physiological processes such as pH regulation and ion transport. Inhibitors of these enzymes are valuable in treating conditions like glaucoma and certain types of cancer.
- Cytotoxicity : Preliminary studies suggest that this compound may exhibit cytotoxic effects on cancer cell lines. The mechanism of action is hypothesized to involve disruption of cellular processes through covalent modification of target proteins.
Table 1: Biological Activities of Related Compounds
| Compound Name | Activity Type | Reference |
|---|---|---|
| 5-Methoxy-2-methylbenzenesulfonamide | Antimicrobial | |
| 4-(Acetylamino)-5-methoxy-2-methylbenzenesulfonamide | Enzyme Inhibition | |
| Sulfonamide Derivatives | Cytotoxicity |
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of various sulfonamide derivatives, including those structurally similar to this compound. Results indicated that these compounds demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting their potential as new antimicrobial agents.
Case Study: Enzyme Inhibition
In a separate investigation, the inhibitory effects of sulfonamide derivatives on carbonic anhydrase IX were assessed. Compounds showed varying degrees of inhibition, with some exhibiting IC50 values in the low micromolar range, indicating promising therapeutic potential for conditions such as cancer where this enzyme is overexpressed.
Scientific Research Applications
Organic Synthesis
Reagent in Sulfonamide Preparation
5-Methoxy-2-methylbenzenesulfonyl chloride is primarily used as a reagent in the synthesis of sulfonamides. The compound reacts with various amines to form sulfonamide derivatives, which are crucial in medicinal chemistry for developing pharmaceuticals. This reaction typically involves nucleophilic substitution where the amine displaces the chloride ion, resulting in the formation of a sulfonamide bond .
Synthesis of Other Compounds
The compound has also been employed in synthesizing other biologically active molecules. For instance, it can be utilized to prepare N-(triazoloazinyl)benzenesulfonamide compounds that exhibit herbicidal properties. These derivatives are effective against both grassy and broadleaf weeds and can be applied pre-emergence or post-emergence in agricultural settings .
Analytical Chemistry
High-Performance Liquid Chromatography (HPLC)
this compound is analyzed using HPLC techniques. A study demonstrated its separation on a Newcrom R1 HPLC column under reverse-phase conditions with a mobile phase consisting of acetonitrile and water. This method is scalable and suitable for isolating impurities during preparative separations, making it valuable for pharmacokinetic studies .
Herbicide Development
Herbicidal Properties
Research indicates that derivatives of this compound can serve as potent herbicides. These compounds have been shown to selectively control unwanted vegetation while being safe for valuable crops like wheat and rice. The favorable toxicological profile enhances their application in agriculture .
Pharmacokinetics
Pharmacokinetic Studies
The compound's role in pharmacokinetics involves understanding its absorption, distribution, metabolism, and excretion (ADME) characteristics when used as a pharmaceutical agent. Its analysis through HPLC allows researchers to evaluate how the compound behaves in biological systems, which is critical for drug development .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares 5-methoxy-2-methylbenzenesulfonyl chloride with structurally related sulfonyl chlorides:
Reactivity and Stability
- Electron-Donating vs. Withdrawing Groups : The methoxy group in this compound is electron-donating, which may slightly stabilize the sulfonyl chloride group compared to electron-withdrawing substituents like chloro (e.g., in 3-chloro-2-methylbenzenesulfonyl chloride). This affects reactivity in nucleophilic substitutions .
Preparation Methods
Reaction Conditions and Reagents
| Step | Reagents/Conditions | Temperature Range | Solvent(s) | Notes |
|---|---|---|---|---|
| Sulfonation | Chlorosulfonic acid or sulfur trioxide | 0°C to 10°C | Often neat or in inert solvents like dichloromethane | Low temperature controls exothermic reaction |
| Chlorination | Thionyl chloride or phosphorus pentachloride | Reflux conditions | Solvent-free or in solvents like chloroform | Excess chlorinating agent ensures complete conversion |
- Sulfonation is carried out at low temperatures (0–10°C) to moderate the highly exothermic nature of the reaction and to ensure regioselectivity.
- Chlorination is typically performed under reflux to promote full conversion of sulfonic acid to sulfonyl chloride.
Industrial Scale Considerations
- Continuous flow reactors are often employed to enhance heat transfer and mixing efficiency, which improves yield and purity.
- Catalysts such as Lewis acids (e.g., aluminum chloride) may be used to accelerate sulfonation.
- Purification is commonly achieved by recrystallization or vacuum distillation to obtain the product with high purity.
Research Findings and Comparative Data
While direct literature on this compound is limited, analogous compounds with similar substituents provide insights into the preparation:
| Compound Name | Molecular Formula | Substituents (Positions) | Molecular Weight (g/mol) | Key Preparation Notes |
|---|---|---|---|---|
| 5-Isopropyl-4-methoxy-2-methylbenzenesulfonyl chloride | C11H15ClO3S | Isopropyl (5), Methoxy (4), Methyl (2) | 262.76 | Sulfonation with chlorosulfonic acid, chlorination with SOCl2; continuous flow reactors improve yield |
| 4-Chloro-5-fluoro-2-methylbenzenesulfonyl chloride | C7H5Cl2FO2S | Cl (4), F (5), Methyl (2) | 243.14 | Sulfonylation using chlorosulfonic acid at 0–10°C; Lewis acid catalysts used; batch or continuous processing |
The preparation methods of these related sulfonyl chlorides involve similar sulfonation and chlorination steps, indicating that the preparation of this compound would follow analogous protocols.
Example Synthetic Procedure (Inferred from Analogous Compounds)
Sulfonation
Slowly add 5-methoxy-2-methylbenzene to chlorosulfonic acid under stirring at 0–10°C, maintaining temperature control to manage exotherm. Stir for 4–8 hours until sulfonation is complete.Workup
Quench the reaction mixture by careful addition to ice-water, precipitating the sulfonic acid intermediate.Chlorination
Treat the isolated sulfonic acid with thionyl chloride under reflux for 3–5 hours to convert the sulfonic acid to sulfonyl chloride.Purification
Purify the crude product by recrystallization from an appropriate solvent (e.g., hexane or ethyl acetate) or by vacuum distillation to obtain pure this compound.
Summary Table of Preparation Methods
| Preparation Step | Reagents/Conditions | Temperature | Key Points | Yield/Purity Notes |
|---|---|---|---|---|
| Sulfonation | Chlorosulfonic acid or sulfur trioxide | 0–10°C | Controlled addition, exothermic | High regioselectivity expected |
| Chlorination | Thionyl chloride or phosphorus pentachloride | Reflux | Complete conversion to sulfonyl chloride | High conversion, purity depends on workup |
| Purification | Recrystallization or distillation | Ambient to vacuum conditions | Removes impurities and unreacted materials | Purity > 98% achievable |
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 5-Methoxy-2-methylbenzenesulfonyl chloride, and how can purity be maximized during synthesis?
- Methodological Answer : Synthesis typically begins with sulfonyl chloride precursors under controlled anhydrous conditions. Key steps include:
- Using chlorinating agents (e.g., SOCl₂) to convert sulfonic acids to sulfonyl chlorides at 60–80°C under nitrogen .
- Monitoring reaction progress via thin-layer chromatography (TLC) with ethyl acetate/hexane (1:3) as the mobile phase .
- Purification via recrystallization from dichloromethane/hexane mixtures to achieve >95% purity. Ensure inert atmospheres to prevent hydrolysis .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Inspect gloves for integrity before use .
- Ventilation : Use fume hoods to minimize inhalation risks. Install eyewash stations and safety showers nearby .
- Spill Management : Neutralize spills with dry sand or inert absorbents. Avoid water to prevent exothermic reactions .
Q. How does the stability of this compound vary under different storage conditions?
- Methodological Answer :
- Short-term storage : Keep in sealed, moisture-free containers at 2–8°C to prevent hydrolysis. Desiccants like silica gel are recommended .
- Long-term stability : Store under nitrogen at -20°C in amber vials to avoid photodegradation. Monitor purity via HPLC every 6 months .
Q. What spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : Use ¹H and ¹³C NMR in CDCl₃ to confirm methoxy (δ 3.8–4.0 ppm) and sulfonyl chloride (δ 7.5–8.0 ppm) groups .
- HPLC : Employ a C18 column with acetonitrile/water (70:30) at 1.0 mL/min for purity assessment (retention time ~12 min) .
Advanced Research Questions
Q. What mechanistic pathways explain the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- The methoxy group acts as an electron-donating substituent, directing electrophilic attack to the para position. Sulfonyl chloride reacts via a two-step mechanism:
Nucleophilic attack on the sulfur atom, forming a tetrahedral intermediate.
Departure of the chloride ion, stabilized by resonance with the aromatic ring .
- Kinetic studies using stopped-flow spectroscopy can quantify reaction rates with amines or alcohols .
Q. How can trace impurities (e.g., sulfonic acid byproducts) be quantified and removed post-synthesis?
- Methodological Answer :
- Impurity Profiling : Use ion-pair HPLC with a UV detector (254 nm) and 0.1% trifluoroacetic acid in the mobile phase to separate sulfonic acids .
- Purification : Employ solid-phase extraction (SPE) with C18 cartridges, eluting impurities with methanol/water (10:90) before collecting the target compound .
Q. What cross-reactivity patterns are observed when this compound is used in multi-step syntheses with nucleophilic reagents?
- Methodological Answer :
- Competitive Reactivity : The sulfonyl chloride group may react preferentially over esters or ketones in the presence of amines. For example:
- In peptide coupling, pre-activation with HOBt/DCC reduces side reactions .
- Kinetic Control : Lower temperatures (0–5°C) favor selective sulfonylation over hydrolysis .
Q. How should researchers resolve contradictions in spectral data (e.g., NMR shifts) between experimental and computational predictions?
- Methodological Answer :
- Validation Steps :
Re-run NMR under standardized conditions (e.g., same solvent, temperature).
Compare experimental data with Density Functional Theory (DFT)-calculated shifts using B3LYP/6-31G* basis sets.
Check for solvent effects or paramagnetic impurities if discrepancies persist .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
